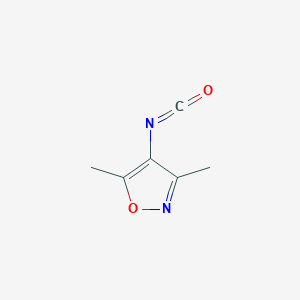

3,5-Dimethylisoxazol-4-yl isocyanate

Descripción general

Descripción

3,5-Dimethylisoxazol-4-yl isocyanate is an organic compound with the molecular formula C6H6N2O2. It is a derivative of isoxazole, characterized by the presence of an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dimethylisoxazol-4-yl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylisoxazole with phosgene or its derivatives under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of reactive intermediates. The process may include steps such as distillation and purification to achieve the desired product purity .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethylisoxazol-4-yl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

Common Reagents and Conditions

Amines: React with this compound to form ureas.

Alcohols: React to form carbamates.

Major Products Formed

Ureas: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

Amines and Carbon Dioxide: Formed from reactions with water.

Aplicaciones Científicas De Investigación

It appears that "3,5-Dimethylisoxazol-4-yl isocyanate" is not explicitly mentioned in the provided search results. However, the search results do discuss applications of 3,5-dimethylisoxazoles and related compounds, which can be used to infer potential applications of "this compound."

Here's a summary based on the information available:

Potential Applications of 3,5-Dimethylisoxazole Derivatives

Scientific Research Applications

- Acetyl-lysine Bioisosteres: The 3,5-dimethylisoxazole moiety has been identified as a novel acetyl-lysine bioisostere, which displaces acetylated histone-mimicking peptides from bromodomains . This suggests its potential use in epigenetic research and drug development targeting histone acetylation .

- Bromodomain Inhibitors: Derivatives of 3,5-dimethylisoxazole can be developed with differential substitution to bind with some selectivity and useful affinity to either the first bromodomain of human BRD4 [BRD4(1)] or the bromodomain of human CREBBP . These compounds have anti-proliferative and anti-inflammatory properties, making them valuable for research in cancer and inflammatory diseases .

- Antiviral Agents: Azaspiro dihydrotriazines, which may contain substituted isoxazole rings, have shown activity against influenza A and B viruses, as well as respiratory syncytial virus (RSV) . These compounds inhibit host (human) dihydrofolate reductase (DHFR) and may represent valuable leads for developing improved antiviral agents .

- Insulin Secretion Enhancement: Dimethylisoxazole-containing compounds can affect insulin secretion . Compound 8, a dimethylisoxazole-containing compound, has a dose-dependent effect on insulin secretion . It increases insulin secretion from human islets derived from both non-diabetic and type 2 diabetic donors .

- Treatment of FAAH-Mediated Diseases: Ether benzylidene piperidine 5-membered aryl carboxamide derivatives can be used to treat FAAH-mediated diseases or conditions including acute pain, chronic pain, neuropathic pain, nociceptive pain, inflammatory pain, urinary incontinence, overactive bladder, emesis, cognitive disorders, anxiety, depression, sleeping disorders, eating disorders, movement disorders, glaucoma, psoriasis, multiple sclerosis, cerebrovascular disorders, brain injury, gastrointestinal disorders, hypertension, or cardiovascular disease in a subject .

Data Table (Example based on search result )

| Compound | Target | Affinity/Activity |

|---|---|---|

| 4-substituted 3,5-dimethylisoxazoles | BRD4(1) | Binds with selectivity and useful affinity, displacing acetylated histone-mimicking peptides. |

| 4-substituted 3,5-dimethylisoxazoles | CREBBP | Binds with selectivity and useful affinity, displacing acetylated histone-mimicking peptides. |

| Azaspiro dihydrotriazines (4 and 6 ) | Influenza B/RSV | 4 : EC50 = 0.29 μM (Influenza B), EC50 = 0.40 μM (RSV); 6 : EC50 = 0.19 μM (Influenza B), EC50 = 1.8 μM (RSV). Comparable or better than ribavirin/zanamivir. |

| Compound 8 (dimethylisoxazole-containing) | Beta-cells | Dose-dependent increase in insulin secretion in rodent beta-cell line and human islets (non-diabetic and type 2 diabetic donors). |

Case Studies (Inferred from search results):

- Bromodomain Inhibition: X-ray crystallographic analysis has confirmed that 3,5-dimethylisoxazole acts as a KAc bioisostere, accepting a hydrogen bond from a conserved N residue within the binding pocket [N140 in BRD4(1)], mimicking the key interaction made with the carbonyl oxygen of KAc .

- Antiviral Activity: Compound 4 exhibited similar activity for influenza B and RSV (EC 50 values of 0.29 and 0.40 μM, respectively; P-value >0.1; two-sided Student's t-test ); its anti-influenza potency was comparable to that of zanamivir (EC 50 = 0.14 μM) and was 11-fold higher than that of ribavirin . For influenza B, 4 exhibited a favorable SI (ratio of CC 50 to EC 50) of 62. Even higher activity and, in particular, selectivity were noted for compound 6 (EC 50 = 0.19 μM; SI: 268), which similarly to 4 .

- Insulin Secretion: Compound 8 increases insulin secretion from human islets derived from type 2 diabetic donors .

Mecanismo De Acción

The mechanism of action of 3,5-dimethylisoxazol-4-yl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity is exploited in various chemical synthesis processes to form ureas, carbamates, and other derivatives .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylisoxazole: Lacks the isocyanate group but shares the isoxazole core structure.

4-Isocyanato-3,5-dimethylisoxazole: Another isomer with similar reactivity.

3,5-Dimethyl-4-isoxazolamine: Contains an amine group instead of an isocyanate.

Uniqueness

3,5-Dimethylisoxazol-4-yl isocyanate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds, including pharmaceuticals and polymers .

Actividad Biológica

3,5-Dimethylisoxazol-4-yl isocyanate (DMISO) is an organic compound characterized by its isocyanate functional group, which imparts significant reactivity and versatility in chemical synthesis. Its molecular formula is CHNO. This compound has garnered attention for its biological activities, particularly in the field of cancer research, where it demonstrates potential as an anti-proliferative agent.

DMISO primarily targets the BRD4 protein, a key player in various cellular processes including transcription regulation and cell cycle progression. The interaction with BRD4 leads to several downstream effects:

- Inhibition of c-MYC Expression : DMISO reduces the expression of c-MYC, a critical oncogene involved in cell proliferation.

- Induction of DNA Damage : It activates pathways that induce DNA damage, contributing to its anti-cancer effects.

- Cell Cycle Arrest : The compound causes arrest at the G1 phase of the cell cycle, preventing further cell division.

- Inhibition of Cell Migration and Colony Formation : This effect is crucial in preventing metastasis in cancer cells.

The reactivity of DMISO's isocyanate group allows it to form covalent bonds with nucleophilic amino acids in proteins, such as lysine and cysteine. This interaction can lead to:

- Formation of Urea or Thiourea Linkages : These modifications can alter protein function and activity.

- Hydrolysis : DMISO can hydrolyze to form 3,5-dimethylisoxazol-4-yl amine and carbon dioxide, participating in various metabolic pathways.

Cellular Effects

DMISO has been shown to affect multiple cellular processes:

- Modification of Signaling Pathways : By altering proteins involved in signaling cascades, DMISO can change cellular behavior.

- Influence on Gene Expression : It modifies transcription factors, thereby affecting gene transcription rates.

Case Studies and Experimental Data

-

Anti-Proliferative Activity :

- In vitro studies have demonstrated that DMISO exhibits significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells. The IC50 value for a derivative compound (DDT26) was reported at 0.237 ± 0.093 μM .

- Virtual Screening Studies :

- Biochemical Assays :

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Target Protein | BRD4 | |

| IC50 Value | 0.237 ± 0.093 μM (for DDT26) | |

| Cell Types | TNBC and MCF-7 | |

| Mechanism | Induces DNA damage, inhibits c-MYC | |

| Cellular Effects | Cell cycle arrest at G1 phase |

Propiedades

IUPAC Name |

4-isocyanato-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-6(7-3-9)5(2)10-8-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQYAGYVYNMYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371243 | |

| Record name | 4-Isocyanato-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131825-41-7 | |

| Record name | 4-Isocyanato-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisoxazole-4-isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.